1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one
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Overview
Description
1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. This reaction is typically carried out under thermal conditions or using a Lewis acid catalyst to enhance the reaction rate and yield.
Introduction of the Pyrrolidin-2-one Moiety: The pyrrolidin-2-one moiety can be introduced through a cyclization reaction involving an amine and a carbonyl compound. This step may require the use of a dehydrating agent to facilitate the formation of the lactam ring.
Functional Group Transformations: Additional functional group transformations, such as oxidation or reduction, may be necessary to achieve the desired substitution pattern on the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield, scalability, and cost-effectiveness. This can include the use of continuous flow reactors, alternative catalysts, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce new substituents on the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or amino groups.
Scientific Research Applications
1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its bicyclic structure and functional groups provide a versatile platform for further chemical modifications.
Biological Studies: Researchers investigate the compound’s biological activities, including its effects on cellular processes, enzyme inhibition, and receptor binding. These studies help elucidate its mechanism of action and potential therapeutic applications.
Material Science: The compound’s unique structure and reactivity make it a candidate for the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites. This can result in the modulation of biochemical pathways and cellular processes.
Receptor Binding: The compound may interact with specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways. This can influence cellular responses such as proliferation, differentiation, and apoptosis.
DNA Intercalation: The compound may intercalate into DNA, disrupting the normal structure and function of the genetic material. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell viability.
Comparison with Similar Compounds
1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-ol: This compound differs by the presence of a hydroxyl group instead of a carbonyl group. It may exhibit different reactivity and biological activities.
1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-thione: This compound contains a sulfur atom in place of the oxygen atom in the carbonyl group
1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-carboxylic acid: This compound features a carboxylic acid group, which can influence its solubility, reactivity, and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
835632-84-3 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-[(1R,2S,5R)-3-oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c13-8-6-7-3-4-9(15-7)11(8)12-5-1-2-10(12)14/h3-4,7,9,11H,1-2,5-6H2/t7-,9+,11+/m0/s1 |
InChI Key |
IYQFLIQFLKCQFI-JVUFJMBOSA-N |
Isomeric SMILES |
C1CC(=O)N(C1)[C@H]2[C@H]3C=C[C@H](O3)CC2=O |
Canonical SMILES |
C1CC(=O)N(C1)C2C3C=CC(O3)CC2=O |
Origin of Product |
United States |
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